Isoxazole-5-carboxamide
Overview
Description
Isoxazole-5-carboxamide derivatives are a class of compounds that have been identified as relevant motifs in drug candidates, agrochemicals, and materials due to their unique chemical structure and properties. These compounds have been utilized as versatile building blocks for the preparation of a variety of densely functionalized molecules, demonstrating their importance in the field of organic synthesis .
Synthesis Analysis
The synthesis of isoxazole-5-carboxamide derivatives involves several key steps and methodologies. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, with subsequent oxidation and controlled derivatization to yield a variety of trisubstituted isoxazoles . Another approach involved the cycloaddition of carbethoxyformonitrile oxide to specific precursors with spontaneous elimination and hydrolysis steps to yield the desired isoxazole-5-carboxamide compounds . Additionally, the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides was achieved through 1,3-dipolar cycloaddition, followed by conversion to various derivatives exhibiting significant herbicidal activity .
Molecular Structure Analysis
Isoxazole-5-carboxamides exhibit a molecular structure characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structure is highly versatile and can be functionalized at various positions to yield compounds with diverse biological activities and applications. The molecular structure of these compounds plays a crucial role in their reactivity and the types of chemical reactions they can undergo .
Chemical Reactions Analysis
Isoxazole-5-carboxamides can participate in a range of chemical reactions, which are essential for their functionalization and application in various fields. For example, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides, while controlled isomerization can yield oxazole derivatives . Additionally, the synthesis of benzenesulfonamide-containing isoxazole compounds involved reactions with hydroxymoyl chlorides and benzoyl chlorides to obtain potent inhibitors of carbonic anhydrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-5-carboxamides are influenced by their molecular structure and the substituents attached to the isoxazole ring. These properties determine the solubility, stability, and reactivity of the compounds, which are critical for their practical applications. For instance, novel isoxazole carboxamides with specific substituents at the 5-position of the isoxazole ring have shown potent binding affinity and functional antagonism of the growth hormone secretagogue receptor (GHS-R), along with high aqueous solubility and good selectivity .
Scientific Research Applications
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Anticancer Activity
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Antibacterial Activity
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Antioxidant Activity
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HDAC Inhibitors
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Antithrombotic Activity
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Analgesic Activity
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Antiviral Activity
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Antidepressant Activity
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Immunosuppressant Activity
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Antithrombotic Activity
Safety And Hazards
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This suggests potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .
properties
IUPAC Name |
1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBSRXKQRYPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427255 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-5-carboxamide | |
CAS RN |
89032-77-9 | |
Record name | isoxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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